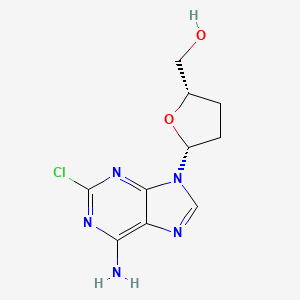

2-Chlorodideoxyadenosine

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

114849-58-0 |

|---|---|

分子式 |

C10H12ClN5O2 |

分子量 |

269.69 g/mol |

IUPAC 名称 |

[(2S,5R)-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methanol |

InChI |

InChI=1S/C10H12ClN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |

InChI 键 |

FNLILOONPKMGST-NTSWFWBYSA-N |

手性 SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)Cl)N |

规范 SMILES |

C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)Cl)N |

产品来源 |

United States |

Mechanisms of Cellular and Molecular Action of 2 Chlorodeoxyadenosine

Intracellular Metabolism and Activation of 2-Chlorodeoxyadenosine

The journey of 2-Chlorodeoxyadenosine from an inactive prodrug to a potent cytotoxic agent begins with its entry into the cell and subsequent metabolic conversion.

Cellular Uptake Mechanisms: Role of Nucleoside Transporter Proteins

As a hydrophilic molecule, 2-Chlorodeoxyadenosine cannot freely diffuse across the cell membrane. nih.gov Its entry into cells is facilitated by various nucleoside transporter (NT) proteins. pharmacology2000.com Key transporters involved in the uptake of cladribine (B1669150) include equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). nih.govnih.gov Specifically, ENT1, ENT2, ENT4, CNT2 (with low affinity), and CNT3 have been identified as mediators of cladribine's intestinal absorption and distribution throughout the body. nih.gov The efficient uptake into B and T-lymphocytes is primarily attributed to ENT1, with ENT2 and CNT2 also playing a role. nih.gov The distribution across biological membranes is also facilitated by various transport proteins, including ENT1, CNT3, and the efflux transporter Breast Cancer Resistance Protein (BCRP). europa.eu

Phosphorylation Pathways to Active Triphosphate (2-CdATP)

Once inside the cell, 2-Chlorodeoxyadenosine undergoes a series of phosphorylation steps to become its active, cytotoxic form, 2-chlorodeoxyadenosine 5'-triphosphate (2-CdATP). patsnap.comwikipedia.org This process is initiated by the addition of a phosphate (B84403) group to form 2-chlorodeoxyadenosine 5'-monophosphate (2-CdAMP). wikipedia.orgdrugbank.com This initial phosphorylation is a critical and rate-limiting step. europa.eutga.gov.au Subsequently, other kinases further phosphorylate 2-CdAMP to 2-chlorodeoxyadenosine 5'-diphosphate (2-CdADP) and finally to the active 2-CdATP. drugbank.comtga.gov.au

The primary enzyme responsible for the initial and rate-limiting phosphorylation of 2-Chlorodeoxyadenosine is deoxycytidine kinase (dCK). pharmacology2000.compatsnap.comwikipedia.org Lymphocytes, the primary targets of cladribine, exhibit high levels of dCK activity. pharmacology2000.comnih.gov This high enzymatic activity leads to the efficient conversion of the prodrug into its active form. europa.eutga.gov.au The sensitivity of malignant cells to nucleoside analogues like cladribine has been positively correlated with dCK activity. colab.ws In fact, cell lines deficient in dCK have demonstrated resistance to 2-CdA. nih.govnih.gov Studies have shown that dCK is constitutively expressed at high levels in lymphoid cells. nih.gov For instance, high levels of dCK were found in normal mononuclear leukocytes and in B-cell chronic lymphocytic leukemia cells. nih.gov

In addition to the cytosolic dCK, the mitochondrial enzyme deoxyguanosine kinase (dGK) also contributes to the phosphorylation of 2-Chlorodeoxyadenosine. tga.gov.aunih.govnih.gov While dCK is the primary activating enzyme, dGK provides an alternative pathway for the initial phosphorylation step. slu.se Purified dGK has been shown to phosphorylate 2-CdA with an efficiency similar to that of deoxyadenosine (B7792050). tandfonline.com However, the activity of dGK towards 2-chlorodeoxyadenosine is significantly lower than that of dCK in B-cell chronic lymphocytic leukemia cells. slu.sediva-portal.org The activities of dCK and dGK appear to be regulated independently, as no correlation was found between their respective activities. slu.sediva-portal.org

Role of 5′-Nucleotidase (5′-NT) in Dephosphorylation and Inactivation

The intracellular accumulation of the active 2-CdATP is determined by the balance between the activating kinase, dCK, and deactivating enzymes. patsnap.comwikipedia.org The primary enzyme responsible for the dephosphorylation and inactivation of 2-CdAMP is the cytoplasmic 5′-nucleotidase (5′-NT). drugbank.comtga.gov.au This enzyme removes the phosphate group from 2-CdAMP, rendering it inactive. wikipedia.org Lymphocytes are particularly susceptible to 2-Chlorodeoxyadenosine because they possess a high ratio of dCK to 5'-NT activity. tga.gov.aunih.gov This high ratio favors the accumulation of phosphorylated cladribine metabolites, leading to cellular toxicity. wikipedia.orgtga.gov.au Conversely, other cell types with a lower dCK/5'-NT ratio are less affected. europa.eutga.gov.au

Interference with Nucleic Acid Synthesis and Repair

The cytotoxicity of 2-Chlorodeoxyadenosine stems from the actions of its active triphosphate form, 2-CdATP, which disrupts critical cellular processes, primarily nucleic acid synthesis and repair. nih.gove-lactancia.org

In dividing cells, 2-CdATP interferes with DNA synthesis through multiple mechanisms. It acts as a competitive inhibitor of deoxyadenosine triphosphate (dATP) for incorporation into newly synthesized DNA strands by DNA polymerases. europa.eutga.gov.au The incorporation of 2-CdATP into the DNA strand leads to the termination of DNA chain elongation and stalls the DNA replication machinery, causing replication stress and cell cycle arrest. patsnap.comontosight.ai Furthermore, 2-CdATP inhibits ribonucleotide reductase, a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. patsnap.comtga.gov.au This inhibition depletes the intracellular pool of deoxyribonucleotides, further hampering DNA synthesis and repair. patsnap.com

In both resting and dividing cells, the accumulation of 2-CdATP leads to the formation of DNA single-strand breaks. tga.gov.aue-lactancia.orgfda.gov The cell's attempt to repair this damage can lead to the generation of lethal double-strand breaks. patsnap.com The accumulation of these DNA strand breaks triggers a cascade of events leading to programmed cell death, or apoptosis. patsnap.comwikipedia.org This process involves the activation of the tumor suppressor protein p53 and the release of cytochrome c from the mitochondria. wikipedia.org In resting cells, the accumulation of DNA strand breaks also activates the enzyme poly(ADP-ribose) polymerase (PARP). drugbank.comashpublications.org The overactivation of PARP leads to the depletion of intracellular NAD+ and ATP, contributing to cellular dysfunction and death. drugbank.comtga.gov.aunih.gov There is also evidence that 2-CdA can directly induce apoptosis through caspase-dependent and -independent pathways by causing the release of cytochrome c and apoptosis-inducing factor from the mitochondria. tga.gov.au

Table of Research Findings on 2-CdA Mechanisms

| Enzyme/Process | Finding | Reference(s) |

| Cellular Uptake | Mediated by ENT1, ENT2, CNT2, and CNT3 nucleoside transporters. | nih.gov |

| Deoxycytidine Kinase (dCK) | Primary enzyme for phosphorylation; high levels in lymphocytes lead to selective toxicity. | pharmacology2000.compatsnap.comwikipedia.orgnih.gov |

| Deoxyguanosine Kinase (dGK) | Mitochondrial enzyme that also phosphorylates 2-CdA, but to a lesser extent than dCK. | tga.gov.aunih.govslu.se |

| 5'-Nucleotidase (5'-NT) | Dephosphorylates and inactivates 2-CdAMP; low levels in lymphocytes contribute to 2-CdATP accumulation. | drugbank.comtga.gov.aunih.gov |

| DNA Synthesis | 2-CdATP incorporates into DNA, causing chain termination and inhibiting DNA polymerases. | patsnap.comeuropa.eutga.gov.auontosight.ai |

| Ribonucleotide Reductase | Inhibited by 2-CdATP, leading to depletion of deoxyribonucleotide pools. | patsnap.comtga.gov.au |

| DNA Repair | Accumulation of DNA strand breaks triggers apoptosis. | patsnap.comwikipedia.orgtga.gov.aue-lactancia.org |

| Apoptosis Induction | Occurs via p53 activation, cytochrome c release, and PARP-mediated NAD+/ATP depletion. | wikipedia.orgdrugbank.comtga.gov.auashpublications.orgnih.gov |

Inhibition of Ribonucleotide Reductase (RNR)

One of the primary targets of the active metabolite, Cd-ATP, is ribonucleotide reductase (RNR). sci-hub.senih.govashpublications.org RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, which are the essential building blocks for DNA synthesis and repair. The triphosphate form of 2-Chlorodeoxyadenosine, Cd-ATP, is a potent inhibitor of RNR. nih.gov In extracts of CCRF-CEM human lymphoblastic cells, Cd-ATP was found to inhibit the reduction of all four ribonucleoside diphosphates (ADP, CDP, UDP, and GDP) with a 50% inhibitory concentration (IC50) in the range of 0.1 to 0.3 microM. nih.gov This inhibition of RNR activity leads to a significant depletion of the intracellular pools of deoxyribonucleoside triphosphates (dNTPs), which are necessary for DNA replication. sci-hub.senih.gov

Inhibition of DNA Polymerases (e.g., Alpha and Beta)

Cd-ATP also directly interferes with DNA synthesis by inhibiting DNA polymerases, particularly DNA polymerase alpha and beta. sci-hub.seashpublications.orgaacrjournals.org DNA polymerase alpha is crucial for the initiation of DNA replication, while DNA polymerase beta is involved in DNA repair. Cd-ATP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing DNA strand by these polymerases. ashpublications.org The incorporation of Cd-ATP into the DNA chain can lead to the termination of DNA elongation, thereby halting DNA synthesis. ontosight.aifrontiersin.org Studies have shown that the tandem incorporation of both 2-Chlorodeoxyadenosine monophosphate (CdAMP) and another nucleoside analog, arabinosylcytosine monophosphate (ara-CMP), can almost completely inhibit the extension of a DNA primer by human DNA polymerase alpha. nih.gov

Incorporation into DNA and RNA

A key aspect of 2-Chlorodeoxyadenosine's mechanism is its incorporation into the DNA of replicating cells. nih.govwikipedia.orgontosight.ai Unlike some other nucleoside analogs, it is not an absolute chain terminator, meaning that DNA synthesis can sometimes continue after its incorporation. drugbank.com However, the presence of this altered nucleoside within the DNA structure makes the DNA strand more susceptible to breakage. wikipedia.orgresearchgate.net Furthermore, the incorporation of Cd-ATP into DNA can disrupt the interactions of DNA-binding proteins, such as the TATA box-binding protein (TBP), which is essential for the initiation of transcription by RNA polymerase II. drugbank.com This disruption can lead to a decrease in gene transcription. drugbank.com There is also evidence to suggest that 2-Chlorodeoxyadenosine can be incorporated into RNA, further contributing to its cytotoxic effects. aacrjournals.org

Induction of DNA Strand Breaks (Single and Double)

The culmination of RNR and DNA polymerase inhibition, along with its incorporation into DNA, leads to the accumulation of DNA strand breaks, including both single-strand breaks (SSBs) and the more lethal double-strand breaks (DSBs). nih.govwikipedia.orgresearchgate.net The formation of DNA strand breaks is a central event in the cytotoxic action of 2-Chlorodeoxyadenosine. In vitro studies using Chinese hamster V79 cells have demonstrated that 2-Chlorodeoxyadenosine induces DNA double-strand breaks. nih.gov Similarly, in human monocytes exposed to the drug, rapid development of DNA strand breaks has been observed. cloudfront.net The accumulation of these breaks is particularly pronounced in both dividing and resting lymphocytes. sci-hub.sepnas.org

Disruption of DNA Repair Mechanisms

2-Chlorodeoxyadenosine not only causes DNA damage but also hinders the cell's ability to repair it. nih.govwikipedia.org The active form, Cd-ATP, interferes with DNA repair processes. aacrjournals.org Specifically, research has shown that 2-Chlorodeoxyadenosine inhibits the repair of DNA double-strand breaks in X-irradiated Chinese hamster V79 cells, while not affecting the repair of single-strand breaks. nih.gov This selective inhibition of DSB repair significantly enhances the lethal effects of the initial DNA damage. The disruption of repair mechanisms is further compounded by the depletion of NAD+ and ATP, which are essential for the function of DNA repair enzymes like poly(ADP-ribose) polymerase (PARP). drugbank.comresearchgate.net

Depletion of Intracellular Deoxynucleotide Pools

As a direct consequence of RNR inhibition, cells treated with 2-Chlorodeoxyadenosine experience a significant imbalance and depletion of their intracellular deoxynucleotide triphosphate (dNTP) pools. sci-hub.senih.govaacrjournals.org Studies in human lymphoblastic cells have shown that exposure to 0.3 µM of 2-Chlorodeoxyadenosine for 30 minutes resulted in a 63% decrease in dCTP, a 20% decrease in dATP and dTTP, and a smaller decrease in dGTP. nih.gov This depletion of essential building blocks for DNA synthesis further contributes to the inhibition of DNA replication and repair, amplifying the cytotoxic effects of the drug.

Table 1: Effects of 2-Chlorodeoxyadenosine on Deoxynucleotide Pools in FM3A Cells This interactive table summarizes the changes in dNTP pool sizes in mouse FM3A cells after 8 hours of treatment with varying concentrations of 2-chlorodeoxyadenosine. Data is sourced from a 1990 study published in Cancer Research. aacrjournals.org

| Concentration of 2-Chlorodeoxyadenosine (µM) | dATP (% of control) | dGTP (% of control) | dTTP (% of control) |

| 0.02 | 45 | 50 | 120 |

| 0.1 | 20 | 25 | 150 |

| 1 | 10 | 15 | 180 |

| 10 | 5 | 10 | 200 |

Induction of Programmed Cell Death Pathways

The extensive cellular damage and metabolic disruption caused by 2-Chlorodeoxyadenosine ultimately trigger programmed cell death, or apoptosis. wikipedia.orgresearchgate.net The accumulation of DNA strand breaks activates the p53 tumor suppressor protein, which in turn can initiate the apoptotic cascade. wikipedia.orgresearchgate.net This process involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspases, a family of proteases that execute the final stages of apoptosis. drugbank.comresearchgate.net In some cell types, such as human monocyte-derived dendritic cells, 2-Chlorodeoxyadenosine has been shown to induce apoptosis through a caspase-independent pathway, which involves a reduction in the mitochondrial membrane potential and the activation of p53. nih.gov The induction of apoptosis has been observed in various cell types, including B-cell chronic lymphocytic leukemia cells, normal and neoplastic lymphocytes, and monocytes. nih.govnih.govtandfonline.com

Apoptosis Induction in Dividing and Resting Cells

2-Chlorodeoxyadenosine is unique in its capacity to induce apoptosis, or programmed cell death, in both actively dividing and quiescent (resting) cells, a feature particularly relevant for targeting indolent lymphoid malignancies where most cells are not in a proliferative state. sci-hub.se The accumulation of its active form, Cd-ATP, within the cell triggers a cascade of events leading to cell demise. wikipedia.org In dividing cells, Cd-ATP disrupts DNA synthesis, while in resting cells, it causes DNA strand breaks, ultimately initiating apoptotic pathways. ashpublications.orgeuropa.eu

A crucial element of 2-Chlorodeoxyadenosine's mechanism involves the induction of DNA damage, which in turn activates the tumor suppressor protein p53. researchgate.netnih.gov The accumulation of DNA strand breaks, a direct consequence of Cd-ATP, triggers the DNA damage response (DDR). wikipedia.orgmdpi.com This response leads to the activation and stabilization of p53. wikipedia.orgashpublications.org Activated p53 then acts as a transcription factor, orchestrating the expression of genes involved in cell cycle arrest and apoptosis, thereby preventing the propagation of cells with damaged DNA. mdpi.comd-nb.info Studies have shown that treatment with 2-Chlorodeoxyadenosine leads to increased phosphorylation of p53, a marker of its activation. ashpublications.org The level of DNA damage often dictates the cellular outcome; substantial or irreparable damage, as induced by 2-Chlorodeoxyadenosine, typically pushes the cell towards apoptosis. mdpi.com

The mitochondrial or intrinsic pathway of apoptosis is a central component of 2-Chlorodeoxyadenosine-induced cell death. ashpublications.orgresearchgate.net A key event in this pathway is the loss of the mitochondrial transmembrane potential (ΔΨm). nih.govnih.gov This disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. ashpublications.orgresearchgate.net

Two critical molecules released are Cytochrome c and Apoptosis-Inducing Factor (AIF). ashpublications.orgeuropa.eu The release of Cytochrome c is a pivotal step that leads to the formation of the apoptosome, a protein complex that activates initiator caspases. mdpi.com Simultaneously, AIF translocates from the mitochondria to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner. nih.govnih.govnih.gov The translocation of both Cytochrome c and AIF has been consistently observed in cells undergoing apoptosis induced by 2-Chlorodeoxyadenosine. ashpublications.orgnih.gov

2-Chlorodeoxyadenosine triggers apoptosis through both caspase-dependent and caspase-independent mechanisms, ensuring a robust and effective elimination of target cells. ashpublications.orgeuropa.eu

Caspase-Dependent Apoptosis: The release of cytochrome c into the cytosol initiates the caspase cascade. mdpi.com It binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the activation of caspase-9, an initiator caspase. ut.ac.irresearchgate.net Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis, dismantling the cell by cleaving various cellular substrates. nih.govut.ac.ir Studies have documented the activation of caspases 3, 6, 8, and 9 in various leukemia cell lines treated with 2-Chlorodeoxyadenosine. nih.govnih.gov

Caspase-Independent Apoptosis: Concurrently, the translocation of AIF from the mitochondria to the nucleus provides a caspase-independent route to cell death. nih.govnih.gov This pathway is significant as it can still lead to cell death even if caspase activation is blocked or deficient. nih.gov The action of AIF results in a distinct pattern of peripheral chromatin condensation. nih.gov Research has shown that even with the use of a pan-caspase inhibitor, which can delay some apoptotic features, cell death induced by 2-Chlorodeoxyadenosine is not prevented, highlighting the importance of the AIF-mediated caspase-independent pathway. nih.gov

Depletion of Co-factors (e.g., NAD, ATP) through Poly(ADP-ribose) Polymerase (PARP) Activation

A significant contributor to 2-Chlorodeoxyadenosine-induced cell death, particularly in resting cells, is the depletion of essential cellular co-factors. ashpublications.orgeuropa.eu The DNA strand breaks caused by the accumulation of Cd-ATP lead to the activation of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP). ashpublications.orgresearchgate.netnih.gov PARP is a key enzyme in the DNA repair process. ashpublications.org

Upon activation, PARP utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) polymers at the sites of DNA damage. nih.govmdpi.com The extensive DNA damage induced by 2-Chlorodeoxyadenosine leads to the overactivation of PARP. ashpublications.orgnih.gov This hyperactivation results in the rapid consumption and subsequent depletion of cellular NAD+ pools. researchgate.netnih.gov The cell then attempts to replenish NAD+ by consuming adenosine (B11128) triphosphate (ATP), leading to a significant drop in cellular ATP levels. nih.govmdpi.com The severe depletion of both NAD+ and ATP, critical molecules for cellular energy and metabolism, ultimately leads to an energy crisis and contributes to cell death, which can manifest as apoptosis or necrosis. researchgate.netnih.gov

Cell Cycle Effects and Differential Activity

2-Chlorodeoxyadenosine exhibits distinct effects on cells depending on their proliferative state. nih.gov In actively dividing cells, its primary mechanism of cytotoxicity is the impairment of DNA synthesis. sci-hub.seashpublications.org The active form, Cd-ATP, acts as a competitive inhibitor of ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides required for DNA replication. sci-hub.se Furthermore, Cd-ATP can be incorporated into the DNA strand, leading to the termination of DNA chain elongation and the inhibition of DNA polymerases. ashpublications.org

In contrast, in resting or non-dividing cells, where DNA synthesis is not actively occurring, the primary mechanism of action is the induction of DNA strand breaks and the subsequent activation of PARP, leading to NAD+ and ATP depletion as described above. europa.eunih.gov This differential activity is crucial for its effectiveness against malignancies characterized by a low proliferative index. sci-hub.se

Recent studies have also indicated that 2-Chlorodeoxyadenosine can induce a G1 phase arrest in the cell cycle in certain cancer cell lines, preventing cells from entering the S phase (the DNA synthesis phase). medsci.org This cell cycle blockade further contributes to its anti-proliferative effects.

Activity Independent of Cell Division Phase

A distinctive feature of 2-Chlorodeoxyadenosine is its ability to induce cell death in both actively dividing and quiescent (non-dividing) cells. sci-hub.senih.govnih.gov This broad activity is crucial for its effectiveness against indolent lymphoid malignancies, where a majority of the malignant cells are in a resting phase. sci-hub.se

In non-dividing cells, where DNA replication is minimal, the primary mechanism of Cladribine-induced cytotoxicity involves the induction of DNA single-strand breaks. ashpublications.orgnih.gov The accumulation of these breaks triggers a cascade of events leading to apoptosis. Key steps in this process include:

Activation of Poly(ADP-ribose) Polymerase (PARP) : The DNA strand breaks activate the nuclear enzyme PARP, which is involved in DNA repair. ashpublications.orgresearchgate.net

Depletion of Cellular Energy Stores : The over-activation of PARP consumes its substrate, nicotinamide adenine dinucleotide (NAD+), leading to a rapid depletion of intracellular NAD+ and adenosine triphosphate (ATP) pools. ashpublications.orgresearchgate.netnih.gov This energy crisis is a critical factor precipitating apoptotic cell death. nih.gov Experiments have shown that preventing NAD depletion with nicotinamide can make resting lymphocytes resistant to Cladribine's toxicity, even while DNA strand breaks still accumulate. nih.gov

Mitochondrial Pathway of Apoptosis : Cladribine has been shown to induce apoptosis by directly affecting mitochondria. ashpublications.org It can alter the mitochondrial transmembrane potential, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol. ashpublications.orgresearchgate.netnih.gov The release of these factors triggers both caspase-dependent and caspase-independent cell death pathways. ashpublications.orgnih.gov Studies in various leukemic cell lines confirmed that cell death was consistently preceded by the loss of mitochondrial transmembrane potential and the translocation of AIF to the nucleus. nih.govportlandpress.compharmacompass.com

This mechanism, which is not reliant on the S-phase of the cell cycle, explains Cladribine's potent toxicity to resting lymphocytes and other non-proliferating malignant cells. ashpublications.orgnih.gov

Induction of Cell Cycle Arrest (e.g., G1 phase)

In addition to its effects on resting cells, 2-Chlorodeoxyadenosine also impacts the progression of the cell cycle in proliferating cells. Research has consistently shown that Cladribine can induce cell cycle arrest, primarily at the G1/S checkpoint. medsci.orgresearchgate.netcaymanchem.com This arrest prevents cells from entering the S phase, the period of DNA synthesis, thereby inhibiting proliferation.

Studies conducted on various cancer cell lines, including diffuse large B-cell lymphoma (DLBCL) and multiple myeloma, have elucidated the molecular basis for this G1 phase arrest. medsci.orgresearchgate.net Treatment with Cladribine leads to a gradual increase in the percentage of cells in the G1 phase and a corresponding decrease in the S phase population. researchgate.net

The key molecular changes responsible for this effect involve the modulation of critical cell cycle regulatory proteins:

Downregulation of Cyclins : Cladribine treatment has been shown to decrease the expression of Cyclin D1 and Cyclin E. medsci.orgresearchgate.net These cyclins are essential for progression through the G1 phase.

Upregulation of Cyclin-Dependent Kinase (CDK) Inhibitors : Concurrently, Cladribine increases the expression of the CDK inhibitors p21 and p27. medsci.orgresearchgate.net These proteins act as brakes on the cell cycle, preventing the activity of the cyclin-CDK complexes that drive the G1-to-S phase transition.

The table below summarizes the findings from a study on human DLBCL cells, demonstrating the effect of Cladribine on key G1 phase regulatory proteins. researchgate.net

| Target Protein | Effect of 2-Chlorodeoxyadenosine | Function | Reference |

|---|---|---|---|

| Cyclin D1 | Decreased Expression | Promotes G1 phase progression | researchgate.net |

| Cyclin E | Decreased Expression | Promotes G1/S phase transition | researchgate.net |

| p21 | Increased Expression | Inhibits cyclin-CDK complexes, inducing G1 arrest | researchgate.net |

| p27 | Increased Expression | Inhibits cyclin-CDK complexes, inducing G1 arrest | researchgate.net |

While G1 arrest is the most consistently reported effect, some studies have noted other cell cycle alterations, such as a transient increase in the G2/M phase population in certain cell lines, suggesting that the precise effects can be cell-type specific. researchgate.netresearchgate.netselleckchem.com However, the induction of G1 phase arrest through the modulation of cyclins and CDK inhibitors represents a significant component of 2-Chlorodeoxyadenosine's anti-proliferative action. medsci.orgresearchgate.net

Cellular and Molecular Targets Beyond Proliferative Disorders

Selective Toxicity to Lymphocytes

2-Chlorodideoxyadenosine (also known as Cladribine) is a synthetic purine (B94841) nucleoside analog that demonstrates selective toxicity towards lymphocytes. wikipedia.orgnih.govnih.gov This selectivity is a key aspect of its mechanism of action and is attributed to the specific enzymatic profile within these cells. wikipedia.orgnih.govnih.gov The drug is designed to mimic deoxyadenosine (B7792050) but is resistant to degradation by the enzyme adenosine (B11128) deaminase, allowing it to accumulate within target cells. wikipedia.org This accumulation disrupts DNA synthesis and repair, ultimately leading to cell death (apoptosis) in both dividing and resting lymphocytes. wikipedia.orgnih.govdrugbank.commdpi.com

Research has shown that cladribine (B1669150) effectively induces apoptosis in various lymphocyte subsets, including T cells, B cells, and natural killer (NK) cells. nih.gov Studies have documented a significant reduction in circulating T and B lymphocytes following treatment. nih.govnih.gov This targeted depletion of lymphocytes is central to its therapeutic effects in certain immunological disorders. wikipedia.orgnih.gov

High Deoxycytidine Kinase to 5′-Nucleotidase Ratio in Lymphocytes

The selective toxicity of this compound towards lymphocytes is primarily due to the high ratio of deoxycytidine kinase (DCK) to 5′-nucleotidase (5'-NT) within these cells. wikipedia.orgnih.govnih.gov DCK is the rate-limiting enzyme that phosphorylates cladribine into its active form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (B216635) (Cd-ATP). wikipedia.orgdrugbank.com Conversely, 5'-NT is an enzyme that dephosphorylates and inactivates the compound. wikipedia.org

Lymphocytes, particularly B cells, possess high levels of DCK and relatively low levels of 5'-NT. wikipedia.orgnih.gov This enzymatic imbalance leads to the preferential accumulation of the active, toxic metabolite Cd-ATP within lymphocytes, while other cell types with a lower DCK/5'-NT ratio are largely spared. wikipedia.orgnih.gov This targeted accumulation of Cd-ATP interferes with DNA synthesis and repair, triggering apoptosis. wikipedia.orgnih.govmdpi.com The expression and activity of DCK are also enhanced in activated lymphocytes, further increasing their susceptibility to cladribine. nih.gov

Effects on Myeloid Cells (Monocytes)

While this compound primarily targets lymphocytes, it also exerts effects on myeloid cells, particularly monocytes. drugbank.comnih.gov Studies have shown that cladribine can induce apoptosis in monocytes and that these cells are sensitive to the drug. nih.gov The cytotoxic effects on monocytes are also dependent on the intracellular ratio of deoxycytidine kinase to 5'-nucleotidase. drugbank.com

In vitro studies have demonstrated that cladribine can influence the differentiation and function of monocytes. For instance, treatment with cladribine has been shown to affect the differentiation of monocytes into macrophages, modulating the expression of certain activation markers. frontiersin.org Specifically, in vitro treatment has been associated with increased expression of costimulatory molecules like CD80 and CD40 in certain macrophage populations, as well as anti-inflammatory genes such as IL10 and MERTK. frontiersin.org However, in vivo studies on patients have shown that the proportions of monocyte subsets in the blood remain largely unchanged after treatment. frontiersin.orgneurology.org Furthermore, cladribine has been observed to inhibit the migration of monocytes. nih.govresearchgate.net

| Finding | Effect of this compound | Reference |

|---|---|---|

| Monocyte Viability | Induces apoptosis | nih.gov |

| Monocyte Differentiation | Affects differentiation into macrophages in vitro | frontiersin.org |

| Gene Expression (in vitro) | Increased expression of CD80, CD40, IL10, MERTK in derived macrophages | frontiersin.org |

| Monocyte Migration | Inhibits migration | nih.govresearchgate.net |

| Circulating Monocyte Subsets (in vivo) | Proportions remain largely unchanged | frontiersin.orgneurology.org |

Immunomodulatory Effects on Innate Immune Cells (e.g., NK cells, Dendritic Cells)

Beyond its cytotoxic effects, this compound exerts immunomodulatory influences on cells of the innate immune system, including Natural Killer (NK) cells and dendritic cells (DCs). nih.govnih.govnih.gov While it does reduce the number of circulating NK cells, this effect is generally less pronounced than its impact on lymphocytes. nih.gov In vitro studies have shown that cladribine can decrease the activation of NK cells. nih.govresearchgate.net

Cladribine also affects dendritic cells, which are potent antigen-presenting cells. Research indicates that cladribine can reduce the secretion of inflammatory cytokines and chemokines by both murine and human dendritic cells. nih.gov It also modulates the expression of activation markers such as CD86 and MHC II on these cells. nih.gov Furthermore, cladribine can induce apoptosis in monocyte-derived dendritic cells. nih.gov Interestingly, studies in patients have shown that while myeloid DC populations may not significantly change, there can be a significant increase in plasmacytoid DCs, which are known to produce large amounts of interferon-alpha. nih.gov

Central Nervous System Penetration and Effects on CNS-Resident Cells

This compound is a small molecule capable of crossing the blood-brain barrier (BBB) and entering the central nervous system (CNS). mdpi.comnih.govnih.govyoutube.com This penetration allows for potential direct effects on CNS-resident cells, which is of interest in the context of neurological diseases. nih.govnih.govnih.gov The ability to act directly within the CNS distinguishes it from therapies that act solely in the periphery. nih.gov

Effects on Microglial Cells

Microglia are the resident immune cells of the CNS and play a crucial role in brain homeostasis and pathology. mdpi.com this compound has been shown to modulate the function of these cells. nih.govnih.gov

Studies investigating the direct effects of this compound on microglia have shown that it can induce apoptosis in these cells. nih.gov In vitro research on primary mouse microglia has demonstrated that cladribine's effects are more pronounced in activated microglia. nih.govneurology.org While high concentrations of the drug can increase the expression of both pro- and anti-inflammatory markers in activated microglia, concentrations that are more comparable to those found in the cerebrospinal fluid of treated individuals tend to induce a less activated phenotype. nih.govneurology.org This includes reduced granularity, phagocytic ability, and random migration of activated microglia. nih.govnih.gov Notably, some studies have found that cladribine does not significantly affect the viability of naive or activated microglia at certain concentrations. mdpi.comnih.gov

| Finding | Effect of this compound on Microglia | Reference |

|---|---|---|

| Viability/Apoptosis | Can induce apoptosis; some studies show no effect on viability at certain concentrations | mdpi.comnih.govnih.gov |

| Activation State | Induces a less activated phenotype at clinically relevant concentrations | nih.govneurology.org |

| Function | Reduces granularity, phagocytosis, and migration of activated microglia | nih.govnih.gov |

| Gene Expression | Can increase expression of both pro- and anti-inflammatory markers at high concentrations | neurology.org |

Reduction of Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α)

Beyond its well-documented effects on lymphocytes, 2-Chlorodeoxyadenosine (also known as cladribine or 2-CdA) demonstrates significant immunomodulatory properties by influencing the production of key pro-inflammatory cytokines. Research indicates that 2-CdA can suppress the secretion of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are central mediators of inflammatory processes in various diseases. nih.govnih.govresearchgate.net This inhibitory action is not limited to a single cell type but has been observed across different components of the innate immune system.

Studies have shown that 2-CdA can induce apoptosis in microglial cells and inhibit their proliferation. nih.gov This action is accompanied by a marked reduction in the output of pro-inflammatory cytokines, specifically IL-1β, IL-6, and TNF-α, from these central nervous system-resident immune cells. nih.gov This suggests a mechanism by which 2-CdA may limit inflammatory pathways directly within the CNS. nih.gov

The effect of 2-CdA extends to peripheral immune cells as well. In-vitro investigations using human monocyte-derived M1 macrophages, which are known to play a role in inflammation, revealed that therapeutically relevant concentrations of cladribine reduced the secretion of IL-6 and TNF-α following activation with lipopolysaccharide (LPS). nih.gov Similarly, studies on peripheral blood mononuclear cells (PBMCs) from patients with relapsing-remitting multiple sclerosis showed that exposure to cladribine led to decreased secretion of TNF-α. nih.gov This shift towards an anti-inflammatory profile underscores the compound's broader immunomodulatory effects. nih.govnih.govresearchgate.net

The table below summarizes the observed effects of 2-Chlorodeoxyadenosine on the production of major pro-inflammatory cytokines by different immune cell types.

| Cell Type | Cytokine Affected | Observed Effect | Reference |

| Microglial Cells | IL-1β, IL-6, TNF-α | Reduction in production | nih.gov |

| M1 Macrophages | IL-6, TNF-α | Reduction in secretion after LPS activation | nih.gov |

| Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α | Decreased secretion | nih.gov |

Astrocytic Resistance to 2-Chlorodeoxyadenosine Action

In contrast to its potent effects on lymphocytes and microglia, astrocytes exhibit a notable resistance to the actions of 2-Chlorodeoxyadenosine. nih.gov This differential sensitivity is crucial for understanding the compound's therapeutic window and its specific targeting of certain cell populations while sparing others within the central nervous system.

The primary mechanism underlying this resistance is believed to be rooted in the intracellular metabolism of 2-CdA. nih.gov 2-CdA is a pro-drug that requires phosphorylation by the enzyme deoxycytidine kinase (dCK) to become its active, cytotoxic form, cladribine triphosphate (CdATP). sigmaaldrich.comnih.gov The susceptibility of a cell to 2-CdA is largely determined by the intracellular ratio of the activating enzyme, dCK, to deactivating enzymes, such as 5'-nucleotidases (5'-NT). wikipedia.org

Lymphocytes and microglia possess a high dCK to 5'-NT ratio, leading to the efficient accumulation of toxic CdATP, which disrupts DNA synthesis and repair, ultimately causing cell death. sigmaaldrich.comwikipedia.org Conversely, astrocytes are thought to have a different enzymatic profile, characterized by lower levels of dCK. nih.gov This lower phosphorylating capacity prevents the significant intracellular accumulation of the active metabolite, thereby rendering the cells resistant to 2-CdA's cytotoxic effects. nih.govmedrxiv.org This enzymatic difference effectively spares astrocytes from the apoptosis-inducing effects of the compound, a phenomenon also observed in other resistant cells like long-lived plasma cells, which downregulate dCK during their differentiation. medrxiv.org

The table below illustrates the key factors contributing to the differential sensitivity of various cell types to 2-Chlorodeoxyadenosine.

| Cell Type | Key Enzyme Levels (Hypothesized) | Susceptibility to 2-CdA | Reference |

| Lymphocytes | High Deoxycytidine Kinase (dCK) | High | sigmaaldrich.comwikipedia.org |

| Microglia | High Deoxycytidine Kinase (dCK) | High | nih.gov |

| Astrocytes | Low Deoxycytidine Kinase (dCK) | Resistant | nih.gov |

| Long-lived Plasma Cells | Low Deoxycytidine Kinase (dCK) | Resistant | medrxiv.org |

Mechanisms of Resistance to 2 Chlorodeoxyadenosine

Enzymatic Alterations Contributing to Resistance

The cytotoxicity of 2-CdA is contingent on its intracellular conversion to the active triphosphate form, 2-chlorodeoxyadenosine triphosphate (2-CdATP). nih.govashpublications.org This metabolic activation is a critical control point, and its disruption is a central mechanism of resistance. The process is primarily regulated by the balance between an activating kinase and deactivating nucleotidases. nih.govwikipedia.org

Deoxycytidine kinase (dCK) is the rate-limiting enzyme responsible for the initial phosphorylation of 2-CdA to its monophosphate form (2-CdAMP), the first step in its activation. nih.govaacrjournals.org A reduction in dCK activity or its complete deficiency is considered a major determinant of 2-CdA resistance. nih.govki.se

Research has consistently shown that cell lines selected for resistance to 2-CdA exhibit significantly diminished dCK levels. In studies using human leukemic cell lines, resistant cells displayed a profound deficiency in dCK activity, sometimes falling to less than 5% of the levels found in sensitive parental cells. nih.gov This loss of activity often correlates with a decrease in dCK mRNA levels and, in some cases, undetectable levels of the dCK protein. aacrjournals.org For instance, in a human promyelocytic (HL60) cell line made resistant to 2-CdA, dCK protein was not detectable by Western blot, and enzymatic activity was only about 10% of the wild-type cells. aacrjournals.org This dCK deficiency is a dominant mechanism of resistance, leading to a drastic reduction in the cell's ability to accumulate the cytotoxic 2-CdATP. nih.govaacrjournals.org

Clinical observations in patients with chronic lymphocytic leukemia (CLL) support these in vitro findings, demonstrating that dCK levels are significantly higher in patients who respond to 2-CdA compared to non-responders. aacrjournals.org

Table 1: Impact of Deoxycytidine Kinase (dCK) Alterations on 2-CdA Resistance in Leukemic Cell Lines

| Cell Line Type | Resistance to | dCK Activity Level (Compared to Parental) | dCK Protein/mRNA Level | Reference |

| Human Promyelocytic (HL60) | Cladribine (B1669150) (CdA) | ~10% | No detectable protein, decreased mRNA | aacrjournals.org |

| Human Leukemic | Cladribine (CdA) | <5% | Down-regulated | nih.gov |

| Human Leukemic | Clofarabine (B1669196) (CAFdA) | <5% | Down-regulated | nih.gov |

While dCK activates 2-CdA, 5′-nucleotidases (5′-NTs) are dephosphorylating enzymes that inactivate the drug by converting 2-CdAMP back to 2-CdA, preventing its further conversion to the active triphosphate form. nih.govashpublications.org The intracellular efficacy of 2-CdA depends on the kinetic ratio of dCK to 5′-NT. nih.govwikipedia.org An increase in 5′-NT activity shifts this balance, favoring drug inactivation and thereby conferring resistance. nih.govashpublications.org

In a human acute T-lymphoblastic leukemia cell line, resistance to 2-CdA was associated with a significant increase in the activity of cytosolic 5′-NTs. nih.gov Specifically, the high Km 5'-NT activity rose by 206%, which was linked to a 40% decrease in the accumulation of the active 2-CdATP. nih.gov Similarly, studies have correlated 2-CdA resistance with 5'-NT levels reaching 200% of normal, which decisively alters the dCK/5'-NT ratio to favor dephosphorylation. ashpublications.org Research in CLL patients has also found that 5'-NT levels were significantly lower in responders than in nonresponders. aacrjournals.org The high K(m) 5'-nucleotidase, also known as cN-II, has been identified as a key enzyme in this process. nih.govoncotarget.com

Table 2: Role of 5'-Nucleotidase (5'-NT) in 2-CdA Resistance

| Cell Line / Patient Type | Enzyme | Change in Activity in Resistant Cells | Consequence | Reference |

| Human Acute T-Lymphoblastic Leukemia | High Km 5'-NT | 206% Increase | 40% decrease in 2-CdATP | nih.gov |

| Human Leukemic Cell Lines | High Km 5'-NT (cN-II) | 2-fold elevation | Contribution to resistance | nih.gov |

| Chronic Lymphocytic Leukemia (CLL) Patients | 5'-NT | Significantly higher in non-responders | Drug inactivation | aacrjournals.org |

Molecular Mechanisms of Cross-Resistance with Other Nucleoside Analogs

Cross-resistance, where resistance to one drug confers resistance to another, is a significant concern in chemotherapy. nih.gov The mechanisms of 2-CdA resistance, particularly dCK deficiency, are a common basis for cross-resistance with other nucleoside analogs that rely on dCK for their activation. aacrjournals.org

A 2-CdA-resistant HL60 cell line with deficient dCK was shown to be cross-resistant to a range of other nucleoside analogs, including fludarabine (B1672870) (Fara-A), cytarabine (B982) (ara-C), and clofarabine. ki.seaacrjournals.org This is attributed to the decreased phosphorylation of these analogs due to the lack of dCK. aacrjournals.org In vitro studies in childhood acute leukemia have also demonstrated significant cross-resistance between all four deoxynucleoside analogs: 2-CdA, fludarabine, clofarabine, and cytarabine. researchgate.net The strongest correlation is often observed between 2-CdA and fludarabine. researchgate.netnih.gov

However, the patterns of cross-resistance can be complex and are not solely dependent on dCK. In some cell models, cross-resistance between 2-CdA and cytarabine was linked to increased 5'-NT activity. nih.gov Conversely, other studies have reported an absence of cross-resistance between 2-CdA and agents like cytarabine, doxorubicin, and vincristine (B1662923) in primary tumor specimens. nih.gov Furthermore, while cell line studies point to dCK deficiency as a source of cross-resistance between 2-CdA and fludarabine, clinical observations have noted a lack of complete cross-resistance between these two drugs in patients, suggesting that other mechanisms are at play in a clinical setting. aacrjournals.orgnih.gov For example, resistance to fludarabine can be driven by increased ribonucleotide reductase (RR) activity, a mechanism distinct from the primary dCK deficiency seen in 2-CdA resistance. ki.senih.gov

Preclinical Research on Overcoming Resistance

Preclinical research is actively exploring strategies to circumvent or overcome 2-CdA resistance. These approaches often involve combination therapies or targeting the specific molecular pathways that contribute to the resistant phenotype.

One promising strategy is the combination of 2-CdA with other cytotoxic agents that have different mechanisms of action and a lack of cross-resistance.

Bendamustine (B91647) : This alkylating agent, which also possesses a purine (B94841) analog structure, has shown the ability to inhibit the proliferation of dexamethasone-resistant multiple myeloma cells and exhibits synergistic toxicity with 2-CdA in lymphoma cell lines. nih.gov

Rituximab (B1143277) : The combination of 2-CdA with the anti-CD20 monoclonal antibody rituximab is being investigated to deepen responses and eliminate minimal residual disease, potentially reducing the risk of relapse in malignancies like Hairy Cell Leukemia (HCL). mdpi.com Following preclinical data suggesting synergy when administered concomitantly, this combination has shown efficacy in clinical studies. mdpi.com

Another avenue of research involves modulating cellular processes to re-sensitize resistant cells.

Bryostatin (B1237437) 1 : This protein kinase C activator was shown to render a resistant CLL cell line more susceptible to 2-CdA. canada.ca The study suggested that alterations in membrane lipids, which were observed after treatment with Bryostatin 1, might be an important factor in overcoming the drug resistance of CLL cells. canada.ca

Targeting alternative survival pathways that contribute to resistance is also a key area of investigation.

BRAF/MEK Inhibitors : In HCL, which is often driven by the BRAF V600E mutation, combining BRAF inhibitors (e.g., Dabrafenib) with MEK inhibitors (e.g., Trametinib) has been explored in relapsed or refractory patients, providing a targeted approach for a disease where 2-CdA is a frontline therapy. mdpi.com

NAD Metabolism : In non-dividing lymphocytes, 2-CdA toxicity involves the depletion of NAD. nih.gov While inhibitors of this process, like nicotinamide (B372718), can induce resistance, this finding highlights NAD metabolism as a potential target for modulation to enhance drug efficacy. nih.gov

These preclinical findings provide a rationale for developing novel therapeutic strategies to overcome 2-CdA resistance and improve outcomes.

Preclinical Research Methodologies and Findings

In Vitro Studies

Cell Line Models for Efficacy and Mechanism Research

2-Chlorodeoxyadenosine (2-CdA), also known as cladribine (B1669150), has been extensively studied in various cancer cell line models to determine its efficacy and elucidate its mechanisms of action. These in vitro studies have been crucial in understanding its cytotoxic effects across different hematological and solid tumor cell types.

Leukemia and Lymphoma: 2-CdA demonstrates selective growth inhibition of malignant human T-, B-, and null lymphoblastoid cell lines at nanomolar concentrations. ashpublications.org Research has shown that T-cell lines can be up to ten times more sensitive to 2-CdA than B-cell lines. ashpublications.org In studies on chronic lymphocytic leukemia (CLL), 2-CdA has shown impressive activity. ashpublications.orgsci-hub.se For instance, in the EHEB cell line, derived from a B-CLL patient, 2-CdA showed less sensitivity compared to fresh B-CLL cells, highlighting heterogeneity in response. aacrjournals.org In acute myeloid leukemia (AML) cell lines, 2-CdA has also demonstrated significant antileukemic activity. nih.gov Furthermore, studies on hairy cell leukemia have established 2-CdA as a standard treatment due to its remarkable activity in producing long-lasting remissions. nih.gov

Myeloma: The therapeutic potential of 2-CdA in multiple myeloma (MM) has been a subject of investigation, with some conflicting findings. While some early clinical studies with low doses showed limited efficacy, other in vitro research has indicated a marked heterogeneous effect on MM cell lines. nih.gov For example, 2-CdA has been shown to inhibit the proliferation of RPMI8226 MM cells at high concentrations. nih.gov Further studies have confirmed inhibitory effects on U266, RPMI8226, and MM1.S myeloma cell lines, with MM1.S being particularly responsive at clinically achievable concentrations. nih.gov Notably, both cladribine and bendamustine (B91647) have been found to potently inhibit cell proliferation and induce apoptosis in both dexamethasone-sensitive (MM1.S) and dexamethasone-resistant (MM1.R) multiple myeloma cells. nih.gov

Astrocytoma and Melanoma: Research has also extended to solid tumor cell lines, although the effects are generally less pronounced compared to hematologic malignancies. ashpublications.org In human astrocytoma cell lines, 2-CdA has been shown to induce apoptosis through mechanisms that can differ based on the specific cellular context. ut.ac.ir In the context of melanoma, studies on three different melanoma cell lines (501Mel, 1205Lu, and M249R) revealed that 2-CdA inhibits cell proliferation irrespective of their oncogenic mutational status or invasive potential. nih.gov The half-maximal inhibitory concentration (IC50) was approximately 2.9 µmol/l for 501Mel, 2 µmol/l for 1205Lu, and 6.3 µmol/l for M249R cells. nih.gov Interestingly, 2-CdA did not show significant effects on the proliferation of normal human melanocytes. nih.gov

Table 1: In Vitro Efficacy of 2-Chlorodeoxyadenosine in Various Cancer Cell Lines

| Cell Line Type | Specific Cell Line(s) | Key Findings |

| Leukemia | T- and B-lymphoblastoid, WSU-CLL, EHEB, AML cell lines | Potent and selective growth inhibition; T-cells more sensitive than B-cells. ashpublications.org Induces apoptosis in B-CLL cells. nih.gov |

| Lymphoma | Indolent non-Hodgkin lymphoma cell lines | Demonstrates significant clinical activity. nih.gov |

| Myeloma | MM1.S, MM1.R, U266, RPMI8226 | Inhibits proliferation and induces apoptosis, including in dexamethasone-resistant cells. nih.gov |

| Melanoma | 501Mel, 1205Lu, M249R | Inhibits cell proliferation regardless of BRAF or NRAS mutation status. nih.gov |

Co-culture and Sequential Treatment Studies in Research Models

To better mimic the complex tumor microenvironment and to explore synergistic or enhanced therapeutic effects, 2-chlorodeoxyadenosine (2-CdA) has been evaluated in co-culture systems and in sequential treatment regimens with other agents.

In a preclinical model of chronic lymphocytic leukemia (CLL), the sequential treatment of the WSU-CLL cell line with bryostatin (B1237437) 1 followed by 2-CdA was investigated. nih.gov Bryostatin 1 was found to induce differentiation of the CLL cells towards a hairy cell leukemia-like phenotype. nih.gov This differentiation rendered the cells more susceptible to the cytotoxic effects of the subsequent 2-CdA treatment, resulting in significantly higher growth inhibition than either agent used alone. nih.gov

There is also ex vivo evidence suggesting that the anti-CD20 antibody, rituximab (B1143277), can make hairy cell leukemia cells more vulnerable to 2-CdA. cancernetwork.com This has led to clinical investigations of the combination. In pediatric acute myeloid leukemia (AML), the combination of 2-CdA with topotecan (B1662842) has been studied. nih.gov The rationale is that the functional DNA interference caused by both agents might lead to enhanced cytotoxicity. nih.gov In vitro studies explored various schedules of short exposure to these two drugs to optimize their combined effect. nih.gov

Furthermore, in breast cancer cell lines, the hypomethylating effects of 2-CdA were shown to be augmented when administered with vitamin D. In lymphoid malignancies, the modulation of deoxycytidine kinase (dCK) and glycogen (B147801) synthase kinase (GSK-3β) by the combination of rituximab and 2-CdA has been studied to understand the biochemical basis for their combined activity. uni.lu

Analysis of Cellular Uptake and Intracellular Metabolism in Research Models

The cytotoxic activity of 2-chlorodeoxyadenosine (2-CdA) is dependent on its uptake into cells and subsequent intracellular phosphorylation. msselfie.co.ukd-nb.info 2-CdA enters cells via specific nucleoside transporter proteins. msselfie.co.uk Once inside, it is a prodrug that must be activated. d-nb.info

The key enzyme for the initial phosphorylation step is deoxycytidine kinase (dCK), which converts 2-CdA to 2-chlorodeoxyadenosine monophosphate (2-CdAMP). d-nb.infowikipedia.org This is the rate-limiting step. wikipedia.org Subsequently, other kinases, nucleoside monophosphate kinase and nucleoside diphosphate (B83284) kinase, further phosphorylate 2-CdAMP to its diphosphate (2-CdADP) and ultimately to its active triphosphate form, 2-chlorodeoxyadenosine triphosphate (2-CdATP). d-nb.infoeuropa.eu

Conversely, the enzyme 5'-nucleotidase (5'-NT) can dephosphorylate and inactivate 2-CdAMP. wikipedia.org The selective toxicity of 2-CdA towards lymphocytes is largely attributed to the high ratio of dCK to 5'-NT activity in these cells, which leads to the accumulation of the toxic 2-CdATP. d-nb.infowikipedia.org In contrast, many non-hematological cells have a low dCK to 5'-NT ratio, which spares them from the drug's effects. wikipedia.org

Studies in CLL cells have shown that the levels of 2-CdA phosphates can decline rapidly when the cells are placed in a drug-free medium. nih.gov The primary product released from these cells is the parent compound, 2-CdA, indicating that nucleoside transporters also play a role in the efflux of the drug. nih.gov Inhibitors of nucleoside transport, such as nitrobenzylthioinosine (NBMPR), have been shown to decrease the rate of 2-CdA efflux from CLL cells, thereby increasing intracellular drug retention. nih.gov

In research models, the intracellular formation of 2-CdATP is quantified using techniques like liquid chromatography tandem mass spectrometry (LC-MS/MS), which allows for precise measurement of the active metabolite in cancer cells. nih.gov Studies have also demonstrated that inhibiting dCK with agents like 5'-amino-5'-deoxyadenosine (B1666341) can prevent the cytotoxic effects of 2-CdA, confirming the essential role of phosphorylation in its mechanism of action. ut.ac.ir

Assessment of DNA Damage and Apoptotic Markers in Cell Cultures

The primary mechanism by which 2-chlorodeoxyadenosine (2-CdA) induces cell death is through the disruption of DNA synthesis and repair, leading to the induction of apoptosis (programmed cell death). msselfie.co.ukwikipedia.org The active metabolite, 2-CdATP, is incorporated into DNA, which halts further extension of the DNA chain by DNA polymerases. msselfie.co.uk This incorporation and the inhibition of enzymes like ribonucleotide reductase lead to an accumulation of DNA strand breaks. ashpublications.orgwikipedia.orgpatsnap.com

The cellular response to this DNA damage involves the activation of several apoptotic pathways. In both dividing and resting cells, the accumulation of DNA strand breaks triggers the activity of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). ashpublications.orgdrugbank.com This process can deplete the cell's stores of NAD+ and ATP, ultimately leading to apoptosis. ashpublications.orgdrugbank.com

Further markers of apoptosis are consistently observed in cell cultures treated with 2-CdA. These include:

Mitochondrial Pathway Activation: 2-CdA can alter the mitochondrial transmembrane potential, causing the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm. ashpublications.orgdrugbank.com

Caspase Activation: The release of cytochrome c can initiate a caspase-dependent apoptotic cascade. ashpublications.org Studies in MCF-7 breast cancer cells and monocyte-derived dendritic cells have shown activation of initiator caspase-9 and effector caspase-3 following 2-CdA treatment, suggesting involvement of the mitochondrial pathway. researchgate.net

DNA Fragmentation: A hallmark of apoptosis is the fragmentation of nuclear DNA. Electrophoretic analysis of DNA from 2-CdA-treated cells, such as the MCF-7 breast cancer line, shows a characteristic "smear" or "ladder" pattern, indicating random DNA degradation and internucleosomal cleavage, respectively.

p53 Activation: The tumor suppressor protein p53 is often activated in response to DNA damage. Activation of p53 has been observed in dendritic cells following treatment with 2-CdA. researchgate.netnih.gov

These apoptotic events have been documented across various cell types, including B-cell chronic lymphocytic leukemia cells, breast cancer cells, and human monocytes, confirming that the induction of DNA damage and subsequent apoptosis is a core component of 2-CdA's cytotoxic effect. nih.govcloudfront.net

In Vivo Animal Model Studies

Xenograft Models for Tumor Growth Inhibition

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical in vivo research to evaluate the antitumor efficacy of therapeutic agents. 2-Chlorodeoxyadenosine (2-CdA) has been tested in several such models.

The antitumor effect of 2-CdA has also been evaluated in Ewing sarcoma (ES) xenografts. nih.gov In an orthotopic ES xenograft model using TC-71 cells, 2-CdA treatment led to slower tumor growth compared to the vehicle-treated control group, and the event-free survival of these mice was significantly different from the control group. nih.gov However, in this particular study, the related compound clofarabine (B1669196) was found to be more effective. nih.gov

Research has also utilized xenograft models to assess the efficacy of 2-CdA in combination with other agents. For instance, the combination of rituximab and 2-CdA has been studied in lymphoid malignancy xenografts, showing tumor growth inhibition. uni.lu These in vivo models are crucial for confirming the antitumor activity observed in vitro and for providing a rationale for clinical trials in human patients. nih.gov

Studies in Immunodeficient Animal Models

Preclinical research utilizing immunodeficient animal models has been instrumental in elucidating the mechanisms of action of 2-Chlorodideoxyadenosine. These models, which lack a functional immune system, provide a unique in vivo platform to study the direct effects of the compound on specific human cells and tissues without the complexities of a host immune response. nih.gov

Humanized mouse models, created by engrafting human hematopoietic stem cells into immunodeficient mice, allow for the development of a functional human immune system in the animal. nih.gov These models are particularly valuable for investigating the effects of immunomodulatory agents like this compound. Studies using such models have demonstrated the compound's selective depletion of pathogenic immune cells. scientificarchives.com For instance, NOD.CB17-Prkdcscid Il2rgtm1Bcgen (B-NDG) MHC I/II DKO mice are a powerful tool for human immune system reconstitution and are suitable for this type of research. biocytogen.com

The primary target organs identified in repeat-dose toxicology studies in mice and monkeys were the lymphoid and hematopoietic systems, which is consistent with the compound's mechanism of action. europa.eu The use of various immunodeficient rodent models, including mice, rats, hamsters, and gerbils, has been crucial in preclinical research. janvier-labs.com These models allow for the evaluation of therapies targeting the immune system. frontiersin.org

Experimental autoimmune encephalomyelitis (EAE) models in animals, which mimic aspects of human multiple sclerosis, have been used to study the effects of this compound. nih.govremedypublications.com In these models, the compound has been shown to reduce the severity of the disease by targeting the inflammatory immune cells involved in the autoimmune process. remedypublications.com

| Animal Model Type | Key Feature | Application in this compound Research | Reference |

|---|---|---|---|

| Humanized Mice (e.g., B-NDG MHC I/II DKO) | Engrafted with functional human immune cells. | Studying the selective depletion of human immune cell populations. | nih.govbiocytogen.com |

| Experimental Autoimmune Encephalomyelitis (EAE) Models | Mimics autoimmune demyelinating diseases of the CNS. | Evaluating the compound's efficacy in reducing neuroinflammation. | nih.govremedypublications.com |

| General Immunodeficient Rodents (Mice, Rats) | Lacking a functional immune system. | Assessing the direct effects on lymphoid and hematopoietic systems. | europa.eujanvier-labs.com |

Evaluation of Central Nervous System Penetration in Animal Models

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical factor for its efficacy in treating central nervous system (CNS) disorders. nih.gov Preclinical studies in various animal models have been conducted to evaluate the CNS penetration of this compound.

Research has demonstrated that this compound can cross the BBB and reach the cerebrospinal fluid (CSF). nih.govresearchgate.net Studies in animal models have shown that the concentration of the compound in the CSF can be up to 25% of the concentration found in the plasma. researchgate.net This penetration into the CNS suggests that the compound may exert its effects directly on immune cells within the brain and spinal cord, in addition to its action on peripheral immune cells. researchgate.net

The use of in vivo models is essential for assessing drug penetration across the BBB, despite the availability of in vitro models. nih.gov Animal models of neuroinfectious diseases and other CNS conditions allow for the validation of findings related to drug delivery to the brain. unm.edu For instance, the experimental autoimmune encephalomyelitis (EAE) mouse model is used to study the direct effects of compounds on the brain. nih.gov

In vitro studies using models of the BBB have also contributed to understanding the compound's ability to penetrate the CNS. frontiersin.org These models have shown that this compound can inhibit microglial proliferation and the release of proinflammatory cytokines at concentrations that are likely achievable in the human CSF. frontiersin.org

| Animal Model | Finding | Implication | Reference |

|---|---|---|---|

| General Animal Models | CSF concentration can reach up to 25% of plasma concentration. | The compound can directly target immune cells within the CNS. | researchgate.net |

| EAE Mouse Model | Intracerebroventricular injections allow for the study of direct brain effects. | Clarifies the compound's potential direct action within the brain. | nih.gov |

| In Vitro BBB Models | Inhibits microglial proliferation and proinflammatory cytokine release. | Suggests a direct immunomodulatory effect within the CNS. | frontiersin.org |

Impact on Immune Cell Populations in Animal Models

Preclinical studies in animal models have provided detailed insights into the impact of this compound on various immune cell populations. The compound is known for its selective effects on lymphocytes, which are key players in the immune response. nih.gov

The primary mechanism of action involves the intracellular accumulation of the active form of the compound, 2-chloro-2'-deoxyadenosine-5'-triphosphate (B216635) (Cd-ATP), which leads to apoptosis, or programmed cell death, of lymphocytes. msselfie.co.uk This selectivity is due to the high ratio of deoxycytidine kinase (DCK) to 5'-nucleotidase (5'-NT) in lymphocytes compared to other cell types. researchgate.net

Studies in animal models have demonstrated a significant and sustained reduction in both T cells and B cells following administration of the compound. researchgate.netopenaccessjournals.com Specifically, both CD4+ and CD8+ T cell populations are depleted. openaccessjournals.com The compound also shows a pronounced effect on B lymphocytes, with a particular predilection for memory B cells. researchgate.net

In addition to its effects on lymphocytes, this compound has been shown to impact other immune cells, although to a lesser extent. nih.gov It can reduce the number of monocytes and natural killer (NK) cells. nih.gov In some animal models, treatment with the compound has been associated with a rise in the plasmacytoid to myeloid dendritic cell (DC) ratio. nih.gov

The table below summarizes the observed effects of this compound on different immune cell populations in animal models.

| Immune Cell Population | Observed Effect in Animal Models | Mechanism | Reference |

|---|---|---|---|

| T Lymphocytes (CD4+ and CD8+) | Sustained depletion. | Induction of apoptosis via accumulation of Cd-ATP. | openaccessjournals.com |

| B Lymphocytes (especially memory B cells) | Selective and long-lasting depletion. | High DCK/5'-NT ratio leading to selective toxicity. | researchgate.net |

| Monocytes | Reduction in numbers and impaired activation of classical monocytes. | Cytotoxic and immunomodulatory effects. | openaccessjournals.comnih.gov |

| Natural Killer (NK) Cells | Reduction in numbers. | Cytotoxic effects. | nih.gov |

| Dendritic Cells (DCs) | Rise in plasmacytoid to myeloid DC ratio; no effect on DC maturation. | Immunomodulatory effects. | nih.gov |

Advanced Research Methodologies for 2 Chlorodeoxyadenosine Analysis

Chemical Synthesis Approaches for Research Production

The synthesis of 2-chlorodeoxyadenosine (also known as Cladribine) for research purposes has been approached through various chemical and biochemical strategies. These methods primarily include direct condensation reactions, modification of existing nucleosides through deoxygenation and substitution, and enzymatic techniques. researchgate.netmdpi.com

Condensation reactions are a cornerstone in the synthesis of nucleosides, involving the formation of a larger molecule from two smaller units with the concurrent release of a small molecule, such as water. numberanalytics.commonash.edu In the context of 2-chlorodeoxyadenosine synthesis, this typically involves a glycosylation reaction, which creates the critical N-glycosidic bond between a purine (B94841) base and a deoxyribose sugar derivative. researchgate.netmdpi.com

A common strategy is the direct glycosylation of a purine base, such as 2,6-dichloropurine (B15474), with a protected 1-chloro or 1-acetate ribose. researchgate.net This key step can yield the desired product in variable amounts, with reported yields ranging from 24% to 61%. researchgate.net To improve regioselectivity and favor the desired N9-isomer over the N7-isomer, methods based on the preliminary silylation of the purine fragment have been developed. radiotec.ru Another approach involves using the sodium salt of 2,6-dichloropurine in the condensation step, which proceeds stereospecifically. radiotec.ruresearchgate.net The resulting intermediate then undergoes ammonolysis to replace the chlorine atom at the 6-position with an amino group, forming the final adenosine (B11128) structure. researchgate.net

Alternative synthetic routes involve the modification of a pre-formed, protected adenosine nucleoside. researchgate.netmdpi.comresearchgate.net A primary method in this category is the deoxygenation of the hydroxyl group at the C2' position of the sugar moiety. researchgate.netmdpi.com

Substitution reactions are also integral to these synthetic pathways. For instance, after nitration of a protected 2'-deoxyadenosine, the resulting 2-nitro-2'-deoxyadenosine can undergo substitution with chloride to yield the 2-chloro derivative. researchgate.net This process, followed by deprotection steps, has been used to synthesize 2-chloro-2'-deoxyadenosine in four steps with a 44.8% yield. researchgate.net

Microbiological transglycosylation offers an enzymatic alternative to purely chemical synthesis. researchgate.netmdpi.comresearchgate.net This method utilizes whole bacterial cells or purified enzymes as biocatalysts to transfer a deoxyribose group from a donor nucleoside to a purine base acceptor. researchgate.net

A common approach involves the enzymatic trans-2'-deoxyribosylation of 2-chloroadenine (B193299). researchgate.netnih.gov In this process, whole cells of Escherichia coli, often from specifically selected or recombinant strains, serve as the biocatalyst. researchgate.netresearchgate.net These cells possess high levels of nucleoside-catabolizing enzymes like purine nucleoside phosphorylase (PNP). researchgate.netresearchgate.net The reaction is a coupled process: first, a donor nucleoside (e.g., 2'-deoxyguanosine (B1662781) or thymidine) is phosphorolytically cleaved to release 2-deoxy-D-ribofuranose-1-phosphate; this intermediate then reacts with the acceptor base (2-chloroadenine) to form 2-chlorodeoxyadenosine. researchgate.net

Using a recombinant E. coli strain with a thermostable purine-nucleoside phosphorylase allowed the reaction to be conducted at 70°C, which helps to dissolve the sparingly soluble substrates. nih.govresearchgate.net When 2'-deoxypurines like deoxyguanosine were used as the deoxyribose donor, this method achieved a very high yield of up to 95%. nih.govresearchgate.net Using thymidine (B127349) as the donor required a significant molar excess because of the nonoptimal amount of endogenous thymidine phosphorylase in the reaction. nih.govresearchgate.net

Table 2: Research Findings in Microbiological Transglycosylation

| Biocatalyst | Acceptor Base | Glycosyl Donor | Key Enzyme | Reaction Temperature | Max. Yield | Reference |

|---|---|---|---|---|---|---|

| Whole cells of E. coli BMT-1D/1A | 2-Chloroadenine | 2'-Deoxyguanosine | Purine Nucleoside Phosphorylase | Not specified | 54% | researchgate.net |

| Recombinant E. coli strain | 2-Chloroadenine | 2'-Deoxyguanosine | Thermostable Purine-Nucleoside Phosphorylase II | 70°C | 95% | nih.govresearchgate.net |

Analytical Techniques for Compound Detection and Quantification in Research Settings

Accurate detection and quantification of 2-chlorodeoxyadenosine in biological matrices are crucial for research. The primary methods employed are Liquid Chromatography/Mass Spectrometry (LC/MS) and Radioimmunoassay (RIA). mdpi.com

LC/MS has been developed as a sensitive and specific assay for the quantification of 2-chlorodeoxyadenosine in human plasma. nih.govoup.com This technique combines the separation power of liquid chromatography with the precise mass detection capabilities of mass spectrometry.

In a typical validated method, sample preparation involves a liquid-liquid extraction of the compound from plasma using a solvent like ethyl acetate (B1210297) under basic conditions. nih.gov The extract is then analyzed on a reversed-phase chromatography column, such as a base-deactivated C-8 column. nih.gov The mass spectrometer is often operated in a tandem mode (MS/MS) with an atmospheric pressure chemical ionization (APCI) source in the positive ion mode, which enhances specificity and sensitivity. nih.govresearchgate.net This allows for the precise measurement of the parent compound and its fragments. The method demonstrates good linearity over a specific concentration range, with a reported lower limit of quantitation of 0.1 ng/mL. nih.govoup.com

Table 3: Parameters of a Validated LC/MS Method for 2-Chlorodeoxyadenosine Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Analytical Method | Liquid Chromatography/Mass Spectrometry (LC/MS) | nih.govoup.com |

| Sample Matrix | Human Plasma | nih.gov |

| Sample Preparation | Ethyl acetate extraction under basic conditions | nih.gov |

| Chromatography Column | Base deactivated C-8 | nih.gov |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | nih.gov |

| Mass Spectrometry Mode | Positive Ion Tandem Mode | nih.gov |

| Retention Time | 1.5 min (2-CdA), 2.0 min (Internal Standard) | nih.gov |

| Linearity Range | 0.1 to 20 ng/mL | nih.gov |

| Interday Mean Accuracy | Within 4.9% of target | nih.gov |

Radioimmunoassay (RIA) is another established method used to determine the concentration of 2-chlorodeoxyadenosine in biological samples like serum and plasma. mdpi.comnih.govcapes.gov.br This competitive binding assay is known for its high sensitivity.

The principle of the RIA for 2-CdA involves using a specific antibody that can bind to the compound. scribd.com In one application, polyclonal rabbit antiserum was raised against 2-chloroadenosine (B27285) conjugated to bovine serum albumin to serve as this antibody. scribd.com A known quantity of radioactively labeled 2-CdA (e.g., [8-3H]CdA) is mixed with the sample containing an unknown amount of unlabeled 2-CdA. pnas.org Both labeled and unlabeled compounds then compete for the limited number of binding sites on the antibody. pnas.org By measuring the radioactivity of the antibody-bound fraction, the concentration of the unlabeled 2-CdA in the sample can be determined by comparing it to a standard curve. scribd.com Research has shown that related compounds may show cross-reactivity; for example, CAFdA reacts nearly equivalently in the assay, whereas the metabolite 2-chloroadenine is significantly less effective at inhibiting ligand binding. pnas.org

Immunomorphologic Analysis in Research Settings

Immunomorphologic analysis, primarily utilizing immunohistochemistry (IHC), is a critical research tool for detecting residual disease in patients treated with 2-Chlorodeoxyadenosine, particularly in the context of hematological malignancies like hairy cell leukemia (HCL). nih.govfrontiersin.org This technique is significantly more sensitive than conventional morphological examination for identifying remaining cancer cells in bone marrow biopsies. nih.govfrontiersin.org

Studies have employed monoclonal antibodies such as L26 (CD20) and DBA.44 to stain for hairy cells in bone marrow samples following treatment with 2-Chlorodeoxyadenosine. nih.govfrontiersin.orgcuni.cz In one major study, 154 bone marrow biopsies were examined, and it was found that 50% showed staining with these antibodies in cells morphologically consistent with hairy cells. nih.gov Notably, DBA.44-positive cells were detected in 91% of the biopsies, though in many cases, the morphology of these cells was not distinctively that of hairy cells. nih.gov

This immunomorphologic evidence indicates that even when patients are in complete clinical remission based on standard criteria, a minimal residual disease (MRD) of less than 1% of the total cellular population often persists. nih.gov The presence of this MRD has been shown to be relatively stable over follow-up periods extending to 25 months. nih.gov The detection of MRD through these methods is a key area of research, as it may have implications for predicting relapse. dovepress.comtandfonline.com

Table 2: Immunomorphologic Analysis of Bone Marrow in Hairy Cell Leukemia Post-2-Chlorodeoxyadenosine Treatment

| Antibody Marker | Finding | Percentage of Biopsies | Source |

|---|---|---|---|

| L26 (CD20) and/or DBA.44 | Staining in cells with morphologic features of hairy cells. | 50% | nih.gov |

| DBA.44 | Positive cells demonstrated (morphology not always distinctive). | 91% | nih.gov |

| CD20, DBA.44 | Used to detect MRD by IHC. | N/A | frontiersin.org |

常见问题

Basic Research Questions

Q. What are the key challenges in synthesizing 2-chloro-2’-deoxyadenosine (Cladribine), and what methodological improvements have been proposed?

- Cladribine synthesis involves replacing the 2-amino group of 2’-deoxyguanosine with chlorine via diazotization/chloro-dediazoniation reactions. A major challenge is controlling side reactions during the SNAr displacement step. details a method using protected 2’-deoxyguanosine derivatives to improve regioselectivity and yield (e.g., Robins et al., 1997). Methodological refinements include optimizing reaction temperatures (0–5°C) and using tert-butyldimethylsilyl (TBDMS) protecting groups to stabilize intermediates .

Q. How should researchers assess the stability of Cladribine under experimental storage conditions?

- Cladribine degrades over time, particularly under humid or acidic conditions. Stability studies should include:

- HPLC analysis to monitor degradation products (e.g., dechlorination or glycosidic bond cleavage).

- Accelerated aging tests at 40°C/75% relative humidity to simulate long-term storage.

- pH-dependent stability assays (e.g., phosphate buffers at pH 4.0, 7.4, and 9.0) to identify optimal storage conditions. Reference standards should be stored desiccated at -20°C .

Q. What safety protocols are critical when handling Cladribine in vitro?

- Key protocols include:

- Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation (per OSHA HCS guidelines) .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin contact.

- Decontamination : Spills should be neutralized with 10% sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions